N-(3,5-dimethoxyphenyl)-2-(4-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide
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Overview
Description
N-(3,5-dimethoxyphenyl)-2-(4-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a piperidine ring, an oxadiazole ring, and various substituents, including methoxy and fluorophenyl groups. Such compounds are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethoxyphenyl)-2-(4-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides and carboxylic acids or their derivatives under dehydrating conditions.
Substitution Reactions:
Coupling Reactions: The piperidine ring can be coupled with the oxadiazole derivative using amide bond formation techniques, often involving coupling reagents like EDCI or DCC.
Final Assembly: The final compound is assembled by reacting the intermediate products under controlled conditions, often involving catalysts and specific solvents.
Industrial Production Methods
Industrial production of such compounds may involve optimized synthetic routes to maximize yield and purity. This often includes:
Batch Processing: Using large-scale reactors to carry out the reactions in batches.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.
Purification Techniques: Utilizing chromatography, crystallization, and other purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethoxyphenyl)-2-(4-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic compounds.
Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups may yield aldehydes or acids, while reduction of the oxadiazole ring may produce different heterocycles.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent for various diseases.
Industry: Utilizing its unique chemical properties in material science and catalysis.
Mechanism of Action
The mechanism of action of N-(3,5-dimethoxyphenyl)-2-(4-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate their activity.
Pathway Interference: Affecting biochemical pathways involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
- N-(3,5-dimethoxyphenyl)-2-(4-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide
- N-(3,5-dimethoxyphenyl)-2-(4-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide
Uniqueness
N-(3,5-dimethoxyphenyl)-2-(4-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide is unique due to the presence of the fluorophenyl group, which can significantly influence its biological activity and chemical properties compared to its chloro- and bromo-substituted analogs.
Properties
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-[4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN4O4/c1-30-19-11-18(12-20(13-19)31-2)25-21(29)14-28-8-6-15(7-9-28)23-26-22(27-32-23)16-4-3-5-17(24)10-16/h3-5,10-13,15H,6-9,14H2,1-2H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTWLMAHJLNWRTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)CN2CCC(CC2)C3=NC(=NO3)C4=CC(=CC=C4)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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